

Dibromoacetaldehyde chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Dibromoacetaldehyde**

Cat. No.: **B156388**

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **Dibromoacetaldehyde**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromoacetaldehyde (CAS No: 3039-13-2) is a halogenated organic compound with the chemical formula $C_2H_2Br_2O$.^[1] As a brominated derivative of acetaldehyde, it possesses two bromine atoms attached to the alpha-carbon.^[1] This structure imparts significant reactivity, making it a valuable intermediate and reagent in various chemical syntheses and analytical methods.^{[1][2]} Notably, **dibromoacetaldehyde** is also recognized as a disinfection byproduct in drinking water, which has led to studies on its toxicological properties.^[3] This guide provides a comprehensive overview of the chemical and physical properties of **dibromoacetaldehyde**, its reactivity, and its biological implications, with a focus on data relevant to research and development.

Chemical and Physical Properties

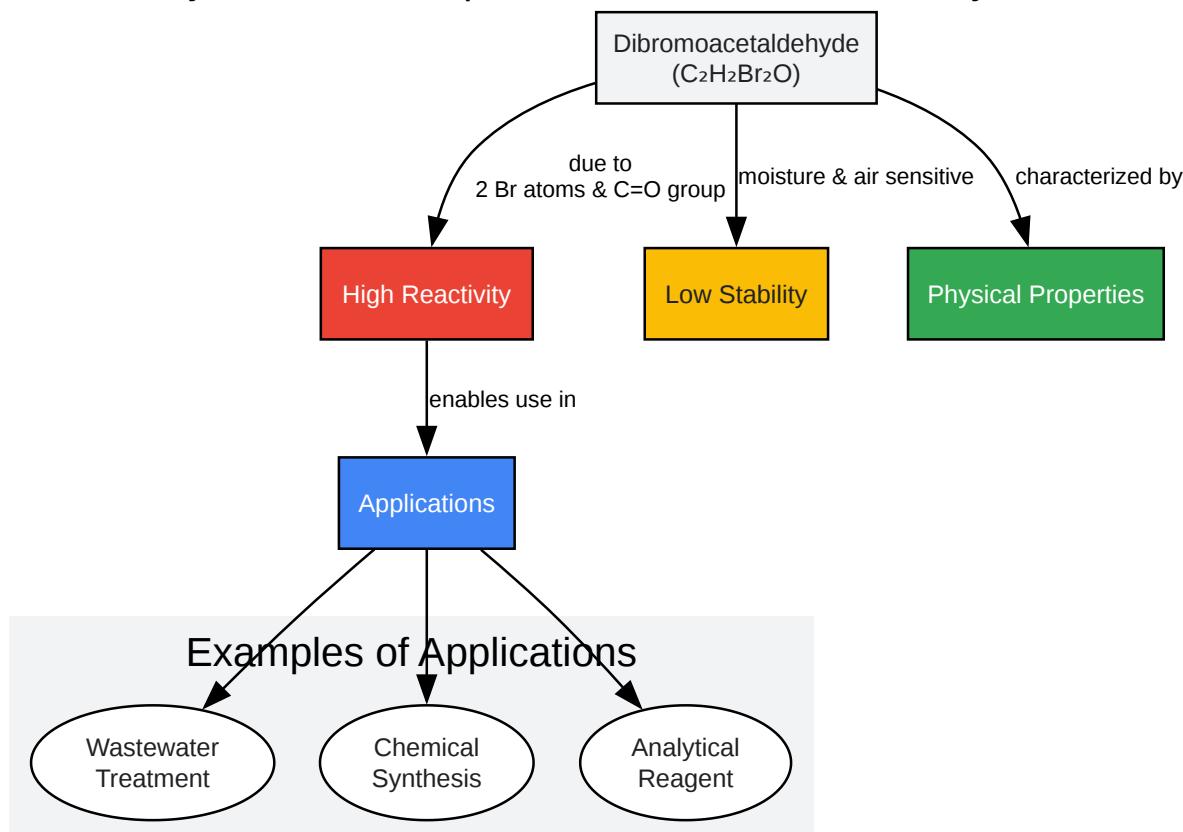
The fundamental physicochemical properties of **dibromoacetaldehyde** are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C ₂ H ₂ Br ₂ O	
Molecular Weight	201.84 g/mol	
IUPAC Name	2,2-dibromoacetaldehyde	
CAS Number	3039-13-2	
Appearance	Not explicitly stated, but related compounds are liquids.	
Boiling Point	136.3 °C at 760 mmHg	
Melting Point	87 °C	
Density	2.357 g/cm ³	
Flash Point	68.7 °C	
Vapor Pressure	7.41 mmHg at 25 °C	
Refractive Index	1.541	
InChI	InChI=1S/C2H2Br2O/c3-2(4)1-5/h1-2H	
InChIKey	XIVPMNIFAAGBOY-UHFFFAOYSA-N	
SMILES	O=CC(Br)Br	

Reactivity and Stability

Dibromoacetaldehyde is a highly reactive compound, a characteristic attributed to the electron-withdrawing nature of the two bromine atoms and the electrophilic carbonyl carbon.

Key Reactivity Information:


- It is utilized as a reactant in wastewater treatment.
- It reacts with carbonyl groups, such as those in malic acid, to form dibromomalonic esters.

- It serves as an intermediate in the synthesis of other chemicals like ethylenethiourea and propylene oxide.
- It can react with hydroxy groups and alcohols.
- It has been shown to react with lead ions in water to form insoluble lead bromide, suggesting a potential role in lead remediation.

Stability and Handling:

- **Dibromoacetaldehyde** is extremely sensitive to moisture and is hygroscopic.
- For long-term storage, it should be kept at temperatures below -15°C, kept dry, and under an inert atmosphere such as nitrogen.

Key Chemical Properties of Dibromoacetaldehyde

[Click to download full resolution via product page](#)

Key properties and applications of **Dibromoacetaldehyde**.

Solubility

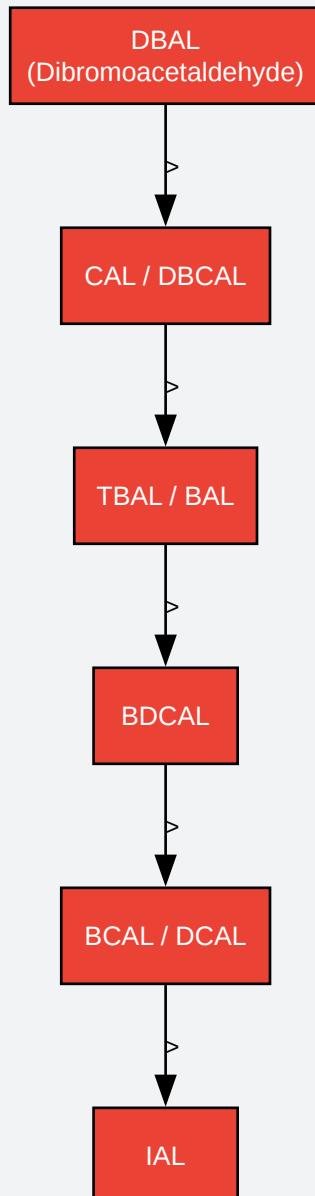
The solubility of **dibromoacetaldehyde** has been reported as follows:

- DMSO: Very slightly soluble.
- Methanol: Slightly soluble with heating.

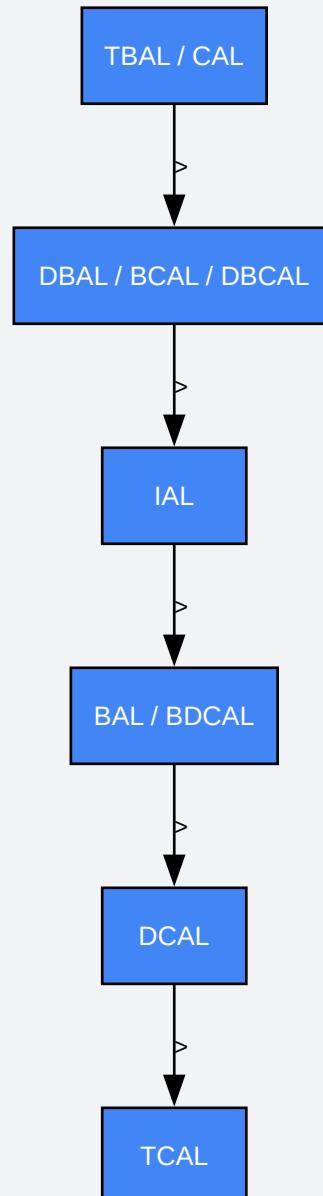
Spectral Data

Spectroscopic data is essential for the identification and characterization of **dibromoacetaldehyde**.

Spectroscopy Type	Data Highlights	Reference
Mass Spectrometry (GC-MS)	NIST Number: 288226, Top Peak m/z: 93, 2nd Highest m/z: 95, 3rd Highest m/z: 174.	
Infrared (IR) Spectroscopy	Vapor phase IR spectra are available.	


Note: Specific NMR data for **dibromoacetaldehyde** was not found in the provided search results. However, related compounds have been analyzed by NMR.

Biological Properties: Genotoxicity and Cytotoxicity


Dibromoacetaldehyde is identified as a byproduct of water disinfection and has demonstrated genotoxicity. Its biological activity, particularly its toxicity, is a significant area of research.

- Genotoxicity: In a comparative study of haloacetaldehydes (HALs), **dibromoacetaldehyde** (DBAL) exhibited the highest genotoxicity. The rank order of genotoxicity was determined as: DBAL > CAL ≈ DBCAL > TBAL ≈ BAL > BDCAL > BCAL ≈ DCAL > IAL.
- Cytotoxicity: The cytotoxicity of **dibromoacetaldehyde** is comparable to that of several other haloacetaldehydes. The rank order for cytotoxicity is: TBAL ≈ CAL > DBAL ≈ BCAL ≈ DBCAL > IAL > BAL ≈ BDCAL > DCAL > TCAL.

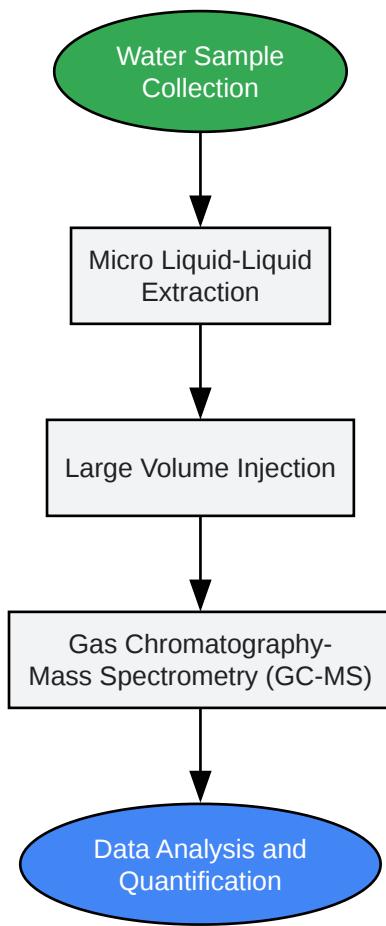
Comparative Genotoxicity

Comparative Cytotoxicity

[Click to download full resolution via product page](#)

Comparative toxicity of haloacetaldehydes.

Experimental Protocols


While detailed, step-by-step protocols for the synthesis of **dibromoacetaldehyde** were not available in the search results, its application in analytical chemistry provides insight into

relevant experimental workflows.

Analytical Determination of Haloacetaldehydes in Treated Water

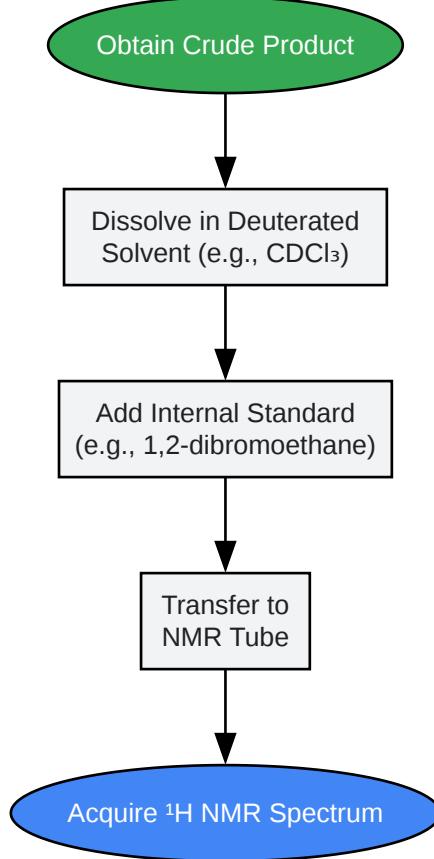
Dibromoacetaldehyde is used as a reagent or standard in the analysis of haloacetaldehydes in treated water, often employing micro liquid-liquid extraction followed by large-volume injection gas chromatography-mass spectrometry (GC-MS).

Workflow for Haloacetaldehyde Analysis

[Click to download full resolution via product page](#)

Analytical workflow for haloacetaldehyde determination.

Methodology Outline:


- Sample Preparation: A water sample is collected.

- Extraction: Micro liquid-liquid extraction is performed to isolate and concentrate the haloacetaldehydes from the aqueous matrix into a small volume of an organic solvent.
- Injection: A large volume of the extract is injected into the GC-MS system to enhance sensitivity.
- GC-MS Analysis: The sample is vaporized and separated based on the components' boiling points and interactions with the chromatography column. The separated components are then ionized and detected by the mass spectrometer, which provides mass-to-charge ratio data for identification and quantification.
- Data Analysis: The resulting chromatogram and mass spectra are analyzed to identify and quantify the haloacetaldehydes present, including **dibromoacetaldehyde**.

General NMR Sample Preparation Protocol

Although a specific NMR spectrum for **dibromoacetaldehyde** is not provided, a general protocol for preparing similar compounds for NMR analysis can be described based on related literature.

General NMR Sample Preparation Workflow

[Click to download full resolution via product page](#)

General workflow for NMR sample preparation.

Methodology Outline:

- Sample Preparation: The crude product containing the analyte is obtained.
- Dissolution: The sample is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃).
- Internal Standard: An internal standard with a known concentration and a simple NMR signal that does not overlap with the analyte signals (e.g., 1,2-dibromoethane) is added for quantification purposes.
- Transfer: The solution is transferred to an NMR tube.

- Data Acquisition: The ^1H NMR spectrum is recorded using an NMR spectrometer.

Conclusion

Dibromoacetaldehyde is a reactive and versatile chemical with important applications in synthesis and analytical chemistry. Its presence as a disinfection byproduct in drinking water also makes its toxicological profile, particularly its high genotoxicity, a critical area of study for environmental and health researchers. Proper handling and storage are essential due to its sensitivity to moisture. The data and protocols summarized in this guide provide a technical foundation for professionals working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 3039-13-2, DIBROMOACETALDEHYDE | lookchem [lookchem.com]
- 2. Dibromoacetaldehyde | 3039-13-2 | FD172168 | Biosynth [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Dibromoacetaldehyde chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b156388#dibromoacetaldehyde-chemical-properties\]](https://www.benchchem.com/product/b156388#dibromoacetaldehyde-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com